Ethyl 2-bromoethanesulfonate
Overview
Description
Ethyl 2-bromoethanesulfonate is an organic compound with the molecular formula C4H9BrO3S. It is a versatile reagent used in various chemical reactions and scientific research applications. This compound is known for its bromine and sulfonate functional groups, which make it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromoethanesulfonate can be synthesized through the reaction of ethyl sulfonate with bromine in the presence of a suitable solvent, such as acetic acid. The reaction typically requires controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve high production efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromoethanesulfonate undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI) are used in substitution reactions.
Major Products Formed:
Oxidation: Ethyl 2-bromoethanesulfonic acid
Reduction: Ethyl 2-bromoethanol
Substitution: Various substituted ethyl sulfonates
Scientific Research Applications
Ethyl 2-bromoethanesulfonate is widely used in scientific research due to its reactivity and versatility. It is employed in organic synthesis, medicinal chemistry, and biochemical studies. Some of its applications include:
Chemistry: As a reagent in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and inhibition.
Medicine: In the development of pharmaceuticals and drug delivery systems.
Industry: In the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 2-bromoethanesulfonate exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new compound. The sulfonate group can act as a leaving group, facilitating the substitution process.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: this compound can inhibit certain enzymes by interfering with their active sites.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Comparison with Similar Compounds
Sodium 2-bromoethanesulfonate
2-bromoethanol
Ethyl sulfonate
Bromoethanesulfonic acid
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Biological Activity
Ethyl 2-bromoethanesulfonate (BrES) is a compound that has garnered attention in various biological studies due to its role as a methanogenic inhibitor and its interactions with microbial communities. This article explores the biological activity of BrES, highlighting its mechanisms of action, effects on microbial processes, and relevant case studies.
BrES functions primarily as a reversible inhibitor of methyl-coenzyme M reductase (MCR), an enzyme crucial for methanogenesis. The compound is structurally similar to methyl-SCoM, allowing it to compete effectively for the enzyme's active site. Upon interaction with the active Ni(I) state of MCR, BrES leads to the formation of radical intermediates, specifically the MCR BES radical, which is characterized using electron paramagnetic resonance (EPR) spectroscopy. This radical formation is part of a three-step reaction involving the transient alkyl-Ni(III) species that rapidly decays into the stable radical form .
Inhibition of Methanogenesis
BrES has been extensively studied for its inhibitory effects on methanogenic pathways, particularly in anaerobic environments. Research indicates that the addition of BrES can significantly alter microbial community dynamics by inhibiting methanogens while promoting alternative metabolic pathways. For instance, in a study involving oleate-degrading anaerobic cultures, the inhibition of methanogenesis led to a fivefold increase in oleate degradation rates when BrES was added . This suggests that BrES not only suppresses methane production but also facilitates the utilization of other substrates by non-methanogenic bacteria.
Case Studies and Research Findings
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Inhibition Studies in Anaerobic Cultures :
- A study developed two different oleate-degrading cultures: one methanogenic and another where methanogenesis was inhibited using BrES. The results showed that oleate degradation was significantly faster in the inhibited culture, demonstrating BrES's potential to enhance substrate utilization in anaerobic digestion processes .
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Effects on Ruminal Fermentation :
- Another investigation assessed the impact of BrES on ruminal fermentation characteristics. The study found that while BrES effectively reduced methane production, it also altered volatile fatty acid (VFA) profiles and affected specific bacterial populations involved in fermentation processes . Notably, propionate concentrations were significantly reduced in cultures treated with BrES.
- Comparative Analysis with Other Inhibitors :
Summary of Biological Activity
The biological activity of this compound can be summarized as follows:
Aspect | Details |
---|---|
Primary Function | Reversible inhibitor of methyl-coenzyme M reductase (MCR) |
Mechanism | Forms radical intermediates upon interaction with MCR |
Effect on Methanogenesis | Inhibits methanogenic pathways; enhances alternative substrate utilization |
Impact on Microbial Communities | Alters VFA profiles; affects specific bacterial populations involved in anaerobic digestion |
Research Findings | Faster degradation rates in inhibited cultures; significant changes in fermentation characteristics |
Properties
IUPAC Name |
ethyl 2-bromoethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO3S/c1-2-8-9(6,7)4-3-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEASPJALOUGDCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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